Cas no 450344-67-9 (5-nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine)

5-Nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine is a nitro-substituted pyrimidine derivative featuring a prop-2-en-1-yl (allyl) amine group at the N4 position. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its versatile reactivity, particularly in nucleophilic substitution and cyclization reactions. The nitro group enhances electrophilic character, facilitating further functionalization, while the allyl moiety offers potential for cross-coupling or polymerization applications. Its structural features make it a valuable intermediate for developing heterocyclic compounds, agrochemicals, or bioactive molecules. The compound's well-defined reactivity profile and stability under controlled conditions contribute to its utility in method development and targeted synthesis.
5-nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine structure
450344-67-9 structure
Product Name:5-nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine
CAS No:450344-67-9
MF:C7H9N5O2
MW:195.178660154343
CID:6221528
PubChem ID:4576482
Update Time:2025-10-28

5-nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine Chemical and Physical Properties

Names and Identifiers

    • 5-nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine
    • N4-allyl-5-nitropyrimidine-4,6-diamine
    • N-Allyl-5-nitro-pyrimidine-4,6-diamine
    • AKOS002884364
    • AB00668202-01
    • F0543-0007
    • SR-01000570688
    • SR-01000570688-1
    • 5-nitro-4-N-prop-2-enylpyrimidine-4,6-diamine
    • 450344-67-9
    • Oprea1_465053
    • Inchi: 1S/C7H9N5O2/c1-2-3-9-7-5(12(13)14)6(8)10-4-11-7/h2,4H,1,3H2,(H3,8,9,10,11)
    • InChI Key: GNCICVPPIIKUIX-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=C(N)N=CN=C1NCC=C)=O

Computed Properties

  • Exact Mass: 195.07562455g/mol
  • Monoisotopic Mass: 195.07562455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 110Ų

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0543-0007-2μmol
5-nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine
450344-67-9 90%+
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$57.0 2023-05-17
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F0543-0007-5μmol
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Life Chemicals
F0543-0007-1mg
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$54.0 2023-05-17
Life Chemicals
F0543-0007-2mg
5-nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine
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F0543-0007-3mg
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Life Chemicals
F0543-0007-4mg
5-nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine
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Life Chemicals
F0543-0007-5mg
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Life Chemicals
F0543-0007-10mg
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450344-67-9 90%+
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5-nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine Related Literature

Additional information on 5-nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine

Recent Advances in the Study of 5-nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine (CAS: 450344-67-9)

5-nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine (CAS: 450344-67-9) is a pyrimidine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its nitro and allylamino functional groups, has been investigated for its biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The unique structural features of this molecule make it a promising candidate for further exploration in the field of chemical biology and pharmaceutical research.

Recent studies have focused on the synthesis and optimization of 5-nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine to enhance its pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to interfere with bacterial DNA synthesis, highlighting its potential as a novel antibiotic agent.

In addition to its antimicrobial properties, 5-nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine has shown promise in cancer research. A preclinical study conducted in 2022 revealed that the compound induces apoptosis in several cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggested that the compound targets key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. These findings underscore the potential of this molecule as a lead compound for the development of new anticancer therapies.

The chemical synthesis of 5-nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine has also been a subject of recent research. A 2023 paper in Organic & Biomolecular Chemistry described a novel, high-yield synthetic route that improves the scalability and purity of the compound. This advancement is critical for facilitating further pharmacological studies and potential clinical applications. The study also explored structure-activity relationships (SAR) by modifying the allylamino group, revealing that specific substitutions can enhance the compound's bioactivity and selectivity.

Despite these promising developments, challenges remain in the clinical translation of 5-nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive pharmacokinetic and toxicological studies. Future research directions may include the development of prodrugs or nanoparticle-based delivery systems to improve the compound's therapeutic index.

In conclusion, 5-nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine (CAS: 450344-67-9) represents a versatile and pharmacologically active molecule with significant potential in drug discovery. Ongoing research efforts are expected to further elucidate its mechanisms of action and optimize its properties for therapeutic applications. The compound's dual antimicrobial and anticancer activities make it a particularly interesting candidate for multidisciplinary research in chemical biology and medicine.

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